

An In-Depth Technical Guide to 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

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Compound of Interest

Compound Name: 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

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Abstract

This technical guide provides a comprehensive overview of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**, a known impurity in the synthesis of the antiarrhythmic drug Propafenone. This document details its chemical properties, including molecular weight and formula, and presents a logical synthesis pathway for its formation as a manufacturing impurity. Furthermore, it outlines representative experimental protocols for its analysis and characterization using modern analytical techniques. The relationship of this impurity to the active pharmaceutical ingredient (API) Propafenone is also discussed, providing context for its relevance in pharmaceutical research and development.

Chemical and Physical Properties

2'-(Oxiranylmethoxy)-3-phenylpropiophenone, identified as Propafenone EP Impurity C, is a key reference standard in the quality control of Propafenone manufacturing.^{[1][2][3][4]} Its fundamental properties are summarized in the table below.

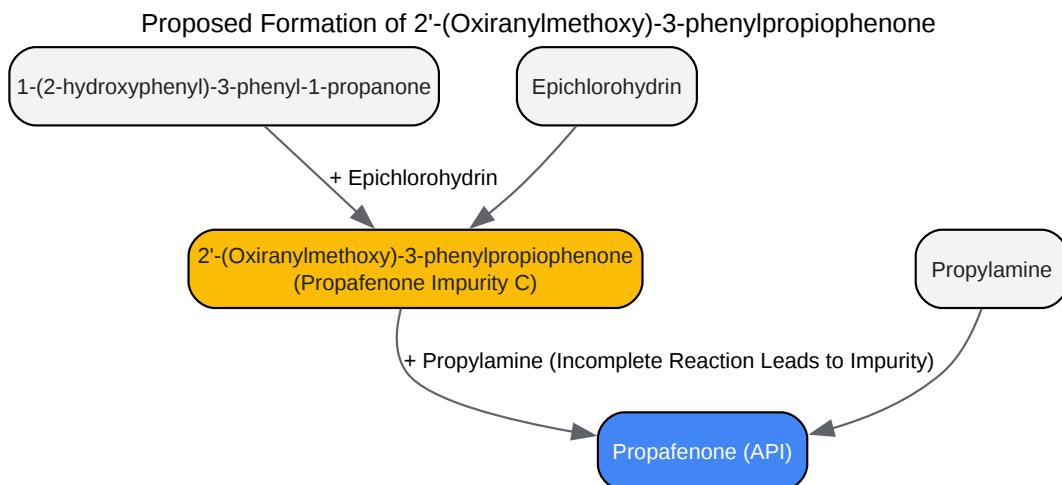
Property	Value	Reference
Systematic Name	1-[2-(Oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one	[4]
Synonyms	Propafenone EP Impurity C, 1-[2-[(2RS)-Oxiranyl]methoxy]-3-phenylpropan-1-one	[3][4]
CAS Number	22525-95-7	[1][2][3]
Molecular Formula	C18H18O3	[1][3]
Molecular Weight	282.33 g/mol	[1][3]
Appearance	White to Off-White Solid	
Melting Point	56-58 °C	

Synthesis and Formation

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is not typically synthesized as a primary target but rather as an impurity during the synthesis of Propafenone.[1] A common synthetic route to Propafenone involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin, followed by the opening of the resulting epoxide ring with propylamine.[5] Impurity C is likely formed from a side reaction or an unreacted intermediate.

Proposed Formation Pathway

The formation of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone** can be postulated to occur when the intermediate, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, reacts with epichlorohydrin, but the subsequent reaction with propylamine to form Propafenone does not proceed to completion.



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Caption: Proposed synthetic pathway illustrating the formation of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone** as an impurity in Propafenone synthesis.

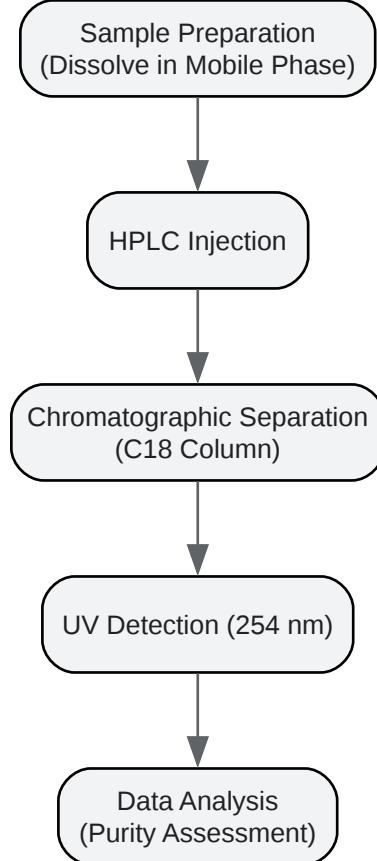
Experimental Protocols

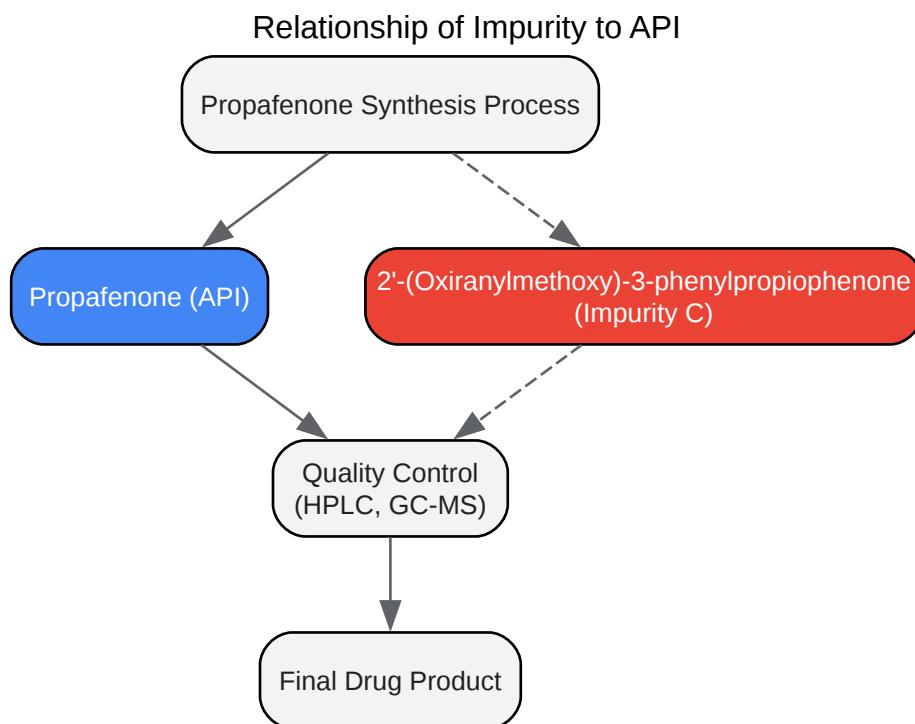
The following are representative protocols for the analysis and characterization of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**, based on standard analytical techniques for small molecules and pharmaceutical impurities.^[1]

High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone** and to quantify it as an impurity in Propafenone samples.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure:
 - Prepare a standard solution of **2'-(Oxiranylmethoxy)-3-phenylpropiophenone** in the mobile phase.
 - Prepare the sample solution by dissolving the test substance in the mobile phase.
 - Inject both the standard and sample solutions into the HPLC system.
 - Analyze the resulting chromatograms to determine the retention time and peak area of the impurity.

HPLC Analysis Workflow



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- 5. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

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